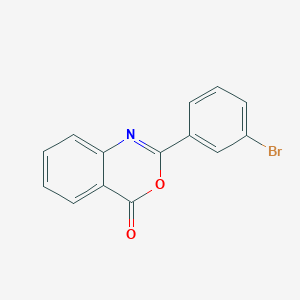

2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted with a bromophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with salicylic acid derivatives under dehydrating conditions to form the benzoxazinone ring.

Industrial Production Methods: Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the benzoxazinone ring to more saturated analogs, typically using hydrogenation or metal hydrides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Saturated benzoxazinone analogs.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one is its role as an enzyme inhibitor. Research has shown that derivatives of benzoxazinones exhibit promising inhibitory activity against serine proteases such as α-chymotrypsin.

Case Study: α-Chymotrypsin Inhibition

- A study synthesized various derivatives of 2-aryl-4H-3,1-benzoxazin-4-one and tested their inhibitory effects on α-chymotrypsin.

- The compound this compound demonstrated significant inhibitory activity with an IC50 value comparable to standard inhibitors like chymostatin, indicating its potential as a therapeutic agent for conditions requiring serine protease inhibition .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through its selective action on the cannabinoid receptor type 2 (CB2).

Case Study: Cannabinoid Receptor Modulation

- Research indicates that derivatives of benzoxazinones can act as selective agonists for CB2 receptors, which are implicated in various inflammatory processes.

- The findings suggest that these compounds may provide therapeutic benefits for chronic pain and inflammation without psychotropic side effects, making them suitable candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of benzoxazinone derivatives have also been explored. These compounds have shown efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

- A study evaluated the antimicrobial activity of synthesized benzoxazinone derivatives against Gram-positive and Gram-negative bacteria.

- The results indicated that certain derivatives exhibited notable antibacterial and antifungal activities, suggesting their potential use in treating infections caused by resistant pathogens .

Other Biological Activities

Beyond enzyme inhibition and antimicrobial properties, this compound has been linked to several other biological activities:

- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal infections.

- Amino Acid Metabolism : Compounds in this class have been studied for their roles in inhibiting puromycin-sensitive aminopeptidase, which is involved in protein metabolism .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with enzymes and receptors through its benzoxazinone core, which can mimic natural substrates or inhibitors. The bromophenyl group may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

2-Phenyl-4H-3,1-benzoxazin-4-one: Lacks the bromine substituent, potentially altering its reactivity and biological activity.

2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one: The bromine is positioned differently, which can affect its chemical properties and interactions.

Uniqueness: 2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and potential applications. This positional isomerism can lead to differences in biological activity and chemical behavior, making it a valuable compound for targeted research and development.

Actividad Biológica

2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered significant attention due to its diverse biological activities. These compounds are recognized for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by various studies and data.

Chemical Structure and Properties

The compound this compound features a benzoxazine core structure that is pivotal for its biological activity. The presence of the bromine atom on the phenyl ring may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazinones. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines. A study reported that derivatives of benzoxazinones exhibited IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines . The mechanism of action is hypothesized to involve the induction of oxidative stress and modulation of cell signaling pathways.

Antimicrobial Activity

Benzoxazinones have also demonstrated significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains and fungal pathogens. For example, research indicated that certain benzoxazinone derivatives inhibited the growth of Gram-positive and Gram-negative bacteria as well as fungi like Fusarium species . The mode of action is often attributed to the inhibition of essential enzymes or disruption of membrane integrity.

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazinones have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in various models .

Case Study 1: Anticancer Evaluation

A recent evaluation focused on a series of benzoxazine derivatives related to this compound demonstrated potent anticancer activity. Compounds were tested against multiple cancer cell lines, revealing that specific substitutions on the benzoxazine core significantly influenced their cytotoxicity profiles. For instance, compounds with hydroxyl groups showed enhanced binding affinity to estrogen receptors, leading to increased anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of related benzoxazinones, researchers found that certain derivatives exhibited strong inhibitory effects against Sclerotium rolfsii and Rhizoctonia solani, two pathogenic fungi affecting crops. The study utilized a microdilution method to determine minimum inhibitory concentrations (MICs), establishing a clear correlation between compound concentration and antimicrobial activity .

Table 1: Summary of Biological Activities

| Activity Type | IC50/Effect | Tested Organisms/Cell Lines |

|---|---|---|

| Anticancer | 7.84–16.2 µM | PC-3, MDA-MB-231, MIA PaCa-2 |

| Antimicrobial | Varies | Sclerotium rolfsii, Fusarium |

| Anti-inflammatory | Inhibition of COX/LOX | Various models |

Propiedades

IUPAC Name |

2-(3-bromophenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(17)18-13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJJOOVEIBZBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.